Topaquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

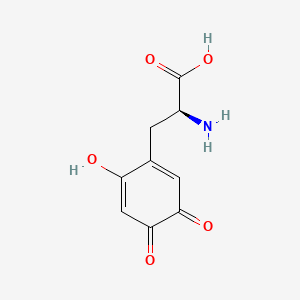

(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRFBISQAMHSIX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982735 | |

| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Topaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64192-68-3, 135791-48-9 | |

| Record name | 6-Hydroxydopa quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Topaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxydopa quinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-TOPAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Topaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Topaquinone discovery and history

An In-depth Technical Guide to Topaquinone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This compound (TPQ), or 2,4,5-trihydroxyphenylalanine (B1664685) quinone, is a pivotal redox-active cofactor essential for the catalytic function of copper-containing amine oxidases (CAOs). Unlike many cofactors that are supplied externally, TPQ is synthesized in situ through a remarkable post-translational modification of a specific, highly conserved tyrosine residue within the enzyme's own polypeptide chain. This discovery, first reported in 1990, unveiled a new class of protein-derived cofactors and opened new avenues in enzymology and protein chemistry. The biogenesis of TPQ is a self-catalytic, single-turnover process that requires the presence of the active-site copper ion (Cu²⁺) and molecular oxygen. This guide provides a comprehensive overview of the historical milestones, key experimental evidence, and detailed methodologies that have been instrumental in elucidating the structure, function, and biogenesis of this unique cofactor.

Discovery and Initial Characterization

The structure of the covalently bound organic cofactor in bovine serum amine oxidase was first elucidated in 1990.[1][2][3] Prior to this, the nature of the active-site carbonyl cofactor in this class of enzymes was a long-standing puzzle. Through a combination of sophisticated analytical techniques, the cofactor was identified as the quinone of 2,4,5-trihydroxyphenylalanine.[1]

The identification process involved derivatizing the active-site cofactor with carbonyl reagents like phenylhydrazine, followed by proteolytic digestion of the enzyme. The resulting derivatized peptide was then isolated and characterized. This work established that the cofactor is not an externally sourced molecule like pyridoxal (B1214274) phosphate, but rather an integral, modified amino acid residue of the protein backbone.[3][4] Subsequent research confirmed that a tyrosine codon (UAC) in the gene corresponds to the TPQ residue in the mature, active enzyme, indicating its origin via post-translational modification.[3][5]

Consensus Sequence

Comparative studies across various CAOs from different species, including mammals, plants, and yeast, revealed a highly conserved consensus sequence flanking the TPQ residue: Asn-Topa-Asp/Glu .[4][6] This conservation underscores a stringent structural requirement for the correct formation and function of the cofactor.

| Enzyme Source | Consensus Sequence | Reference |

| Bovine Serum Amine Oxidase | Asn-Topa-Asp | [4] |

| Porcine Plasma Amine Oxidase | Asn-Topa-Asp | [4] |

| Porcine Kidney Amine Oxidase | Asn-Topa-Asp | [4] |

| Pea Seedling Amine Oxidase | Asn-Topa-Glu | [4] |

| Yeast (Hansenula polymorpha) | Asn-Topa-Asp | [3][4] |

Table 1: Consensus sequence of amino acids surrounding the this compound (TPQ) cofactor in various copper amine oxidases.

The Biogenesis of this compound: A Self-Catalytic Process

The formation of TPQ is a fascinating example of self-processing chemistry within a protein scaffold.[1] The process is an autocatalytic, six-electron oxidation of a specific tyrosine residue, requiring only the apoenzyme, copper (Cu²⁺), and molecular oxygen (O₂).[1][5] No external enzymes or cofactors are needed for this transformation.[7] The overall reaction is a single-turnover event that permanently installs the active cofactor.

The proposed mechanism involves several key steps:

-

Copper Binding : Cu²⁺ binds to the active site of the apoenzyme, coordinated by conserved histidine residues.

-

Tyrosine Hydroxylation : The precursor tyrosine residue is hydroxylated at the C6 position to form a DOPA (3,4-dihydroxyphenylalanine) residue.

-

Oxidation to Dopaquinone : The DOPA residue is oxidized to dopaquinone.

-

Final Oxidation : The resulting 2,4,5-trihydroxyphenylalanine is oxidized to the final this compound cofactor.[9]

The active-site copper ion is essential, playing a critical role in the redox chemistry, likely by facilitating the reaction with molecular oxygen.[5][9][10] While copper is the native metal, studies have shown that other divalent cations like cobalt and nickel can facilitate TPQ formation, albeit less efficiently.[6] Zinc, however, has been shown to occupy the metal-binding site without promoting biogenesis.[11]

References

- 1. Structure and biogenesis of this compound and related cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tyrosine codon corresponds to topa quinone at the active site of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound and its consensus sequence in copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of the topa quinone cofactor in bacterial monoamine oxidase by cupric ion-dependent autooxidation of a specific tyrosyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (TPQ)|Coenzyme for Research [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the this compound cofactor in copper amine oxidases--evidence from model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Correlation of active site metal content in human diamine oxidase with trihydroxyphenylalanine quinone cofactor biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trihydroxyphenylalanine-quinone (TPQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trihydroxyphenylalanine-quinone (TPQ), also known as topaquinone, is a protein-derived redox cofactor essential for the catalytic activity of a ubiquitous class of enzymes known as copper amine oxidases (CAOs). These enzymes play critical roles in various biological processes, including the metabolism of primary amines, cell signaling, and tissue maturation. This technical guide provides a comprehensive overview of the chemical properties of TPQ, its biogenesis, and its function in enzyme catalysis. The information presented herein is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of quinoproteins and the development of novel therapeutics targeting these enzymes.

TPQ is formed through the post-translational modification of a conserved tyrosine residue within the active site of CAOs.[1] This biogenesis is a self-processing event that requires the presence of a copper(II) ion and molecular oxygen.[2] The resulting quinone moiety endows the enzyme with the ability to catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.

Physicochemical Properties

The inherent reactivity of the free amino acid quinone has made its isolation and detailed characterization challenging. Consequently, some physicochemical properties have been determined through the study of model compounds.

General Properties

| Property | Value | Source |

| Systematic Name | (2S)-2-amino-3-(4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propanoic acid | Wikipedia |

| Common Names | This compound, 2,4,5-Trihydroxyphenylalanine quinone, 6-Hydroxydopa quinone | Human Metabolome Database[1] |

| CAS Number | 64192-68-3 | Human Metabolome Database[1] |

| Molecular Formula | C₉H₉NO₅ | Wikipedia |

| Molecular Weight | 211.173 g/mol | Wikipedia |

| Melting Point | Not Available | Human Metabolome Database[1] |

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and characterization of TPQ within the enzyme active site and for studying its catalytic mechanism.

| Spectroscopic Data | Description | Source |

| UV-Vis (in situ) | Mature TPQ in copper amine oxidases exhibits a characteristic absorption maximum (λmax) between 470 and 500 nm. | |

| UV-Vis (model compound) | A model compound of TPQ displays a λmax at 484 nm. | |

| Resonance Raman | C=O stretch of the C5 carbonyl at 1683 cm⁻¹ and the C=O stretch of the C2 carbonyl at 1575 cm⁻¹ have been identified in phenylethylamine oxidase from Arthrobacter globiformis. | [3] |

| NMR (model compounds) | 1H and 13C NMR data are available for various synthetic quinone derivatives, which serve as models for TPQ. | [4][5] |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of TPQ-containing peptides and to study its fragmentation patterns. |

Redox Properties

The redox activity of TPQ is central to its catalytic function, involving the transfer of electrons from the amine substrate to molecular oxygen.

| Redox Property | Value | Source |

| Redox Potential (model compound) | Approximately -180 mV vs. SCE for a TPQ model compound. |

Signaling Pathways and Catalytic Cycles

The biogenesis of TPQ and its role in the catalytic cycle of copper amine oxidases involve a series of well-defined steps.

Biogenesis of TPQ

The formation of TPQ from a tyrosine residue is a post-translational modification that occurs within the active site of the copper amine oxidase. This process is initiated by the binding of a copper(II) ion and requires molecular oxygen.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. This compound-dependent amine oxidases: identification of reaction intermediates by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Topaquinone (TPQ) in Copper Amine Oxidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper amine oxidases (CAOs) are a ubiquitous class of enzymes responsible for the oxidative deamination of primary amines, playing critical roles in physiological processes ranging from neurotransmitter regulation to extracellular matrix maturation.[1] Central to their function is a unique, protein-derived redox cofactor: 2,4,5-trihydroxyphenylalanine (B1664685) quinone, or topaquinone (TPQ).[2][3] This guide provides an in-depth examination of TPQ's role, covering its remarkable self-catalytic biogenesis from a conserved tyrosine residue, its intricate mechanism of action in the enzyme's catalytic cycle, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key pathways are visualized to facilitate a deeper understanding of this complex and vital cofactor.

The Biogenesis of this compound: An Autocatalytic Marvel

The TPQ cofactor is not supplied externally but is synthesized in situ through the post-translational modification of a specific, highly conserved tyrosine residue within the CAO active site.[2][4] This process is a novel, self-processing pathway that requires only the apoenzyme (the protein without the cofactor), molecular oxygen (O₂), and a single copper (Cu(II)) ion, which is essential for the reaction.[2][5]

The overall stoichiometry for this six-electron oxidation of a tyrosine residue has been determined for phenylethylamine oxidase from Arthrobacter globiformis (AGAO) as:

E-Tyr + 2O₂ → E-TPQ + H₂O₂ [5]

This reaction consumes two moles of molecular oxygen and produces one mole of hydrogen peroxide for every mole of TPQ formed.[5]

The proposed mechanism proceeds through several key steps:

-

Copper Binding: The essential Cu(II) ion binds to the active site, coordinated by three conserved histidine residues.[6] The precursor tyrosine is proposed to initially ligate the copper, which is a crucial step for its activation.[7]

-

Oxygenation and Ring Modification: The copper-activated tyrosine undergoes a series of oxidation and hydroxylation steps. A key proposed intermediate in this pathway is dopaquinone.[1][8]

-

Final Hydroxylation and Quinone Formation: Isotopic labeling studies have shown that the oxygen atom at the C2 position of the TPQ ring is derived from a solvent water molecule, not from O₂.[1] The process culminates in the formation of the mature, redox-active TPQ cofactor covalently linked to the polypeptide backbone.

The biogenesis pathway is a complex, multi-step process. A simplified logical flow is presented below.

The Catalytic Mechanism: TPQ at the Heart of Amine Oxidation

CAOs catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concurrent production of ammonia (B1221849) and hydrogen peroxide.[9] The reaction follows a classical ping-pong bi-bi mechanism, which is divided into two distinct half-reactions: a reductive phase and an oxidative phase.[1][10]

Reductive Half-Reaction: Substrate Oxidation

In the first half-reaction, the amine substrate reduces the TPQ cofactor.

-

Schiff Base Formation: The primary amine substrate performs a nucleophilic attack on the C5 carbonyl of the oxidized TPQ (TPQox), forming a substrate Schiff base intermediate (TPQssb).[10][11]

-

Proton Abstraction: A strictly conserved aspartate residue, acting as a catalytic base, abstracts a proton from the substrate's α-carbon.[11][12] This converts the substrate Schiff base into a product Schiff base (TPQpsb).

-

Hydrolysis and Product Release: The product Schiff base is hydrolyzed, releasing the aldehyde product and generating the reduced, aminoresorcinol form of the cofactor (TPQamr).[1]

-

Intramolecular Redox Equilibrium: The TPQamr exists in a rapid equilibrium with a semiquinone radical form (TPQsq) and Cu(I), established through an intramolecular electron transfer from the reduced cofactor to the active-site Cu(II).[1][9]

Oxidative Half-Reaction: Cofactor Regeneration

In the second half-reaction, the reduced cofactor is re-oxidized by molecular oxygen, regenerating the active enzyme.

-

Oxygen Binding and Reduction: The mechanism of O₂ reduction has been a subject of debate, with evidence for two potential pathways.[6][11]

-

Inner-Sphere Mechanism: O₂ binds directly to the Cu(I) ion, forming a Cu(II)-superoxide intermediate. This is followed by a proton-coupled electron transfer from the TPQsq to complete the reduction of O₂ to H₂O₂.[13][14] Kinetic isotope effect studies strongly support this pathway.[13]

-

Outer-Sphere Mechanism: O₂ binds in a hydrophobic pocket near the reduced cofactor and is reduced directly by TPQamr without direct coordination to the copper ion.[6][11]

-

-

Product Release: Following the two-electron reduction of O₂, hydrogen peroxide is formed. The resulting iminoquinone intermediate is hydrolyzed to release ammonia, regenerating the resting, oxidized TPQ-Cu(II) state and completing the catalytic cycle.[6][11]

Quantitative Data Summary

The study of TPQ and CAOs has generated a wealth of quantitative data. Key parameters are summarized below to provide a comparative overview.

| Parameter Type | Analyte/Condition | Enzyme Source | Value | Reference |

| Biogenesis Kinetics | k_obs (TPQ formation) | A. globiformis | 1.5 ± 0.2 min⁻¹ | [5] |

| k_obs (H₂O₂ production) | A. globiformis | 1.0 ± 0.2 min⁻¹ | [5] | |

| Catalytic Kinetics | ¹⁸O KIE (k_cat/K_M(O₂)) | Pea Seedling | 1.0136 ± 0.0013 | [13] |

| K_M | Rat Liver Mitochondria | Varies by ~2 orders of magnitude with substrate | [15] | |

| V_max | Rat Liver Mitochondria | Varies by ~2.5-fold with substrate | [15] | |

| Spectroscopic Data | λ_max (TPQox) | E. coli | 474 nm | [16] |

| λ_max (TPQsq) | E. coli | 442 nm, 468 nm | [16] | |

| λ_max (Substrate-imine) | A. globiformis | 450 nm | [17] | |

| λ_max (Product-imine) | A. globiformis | 385 nm | [17] | |

| Resonance Raman (C5=O) | A. globiformis | 1683 cm⁻¹ | [17][18] | |

| Resonance Raman (C2=O) | A. globiformis | 1575 cm⁻¹ | [17][18] | |

| Inhibition | IC₅₀ (Aminoguanidine) | Human Diamine Oxidase | 153 ± 9 nM | [19] |

| Inhibition Type (Azide vs O₂) | Yeast | Noncompetitive | [7] |

Key Experimental Protocols

The elucidation of TPQ's structure and function has relied on a combination of sophisticated biochemical and biophysical techniques.

Identification and Characterization of TPQ

-

Methodology: A common method involves derivatizing the active enzyme with phenylhydrazine (B124118) or p-nitrophenylhydrazine, which forms a stable adduct with the TPQ carbonyl group. The protein is then subjected to proteolytic digestion (e.g., with thermolysin or trypsin). The resulting peptide containing the derivatized TPQ is isolated via HPLC and analyzed by Edman degradation for sequencing and by resonance Raman spectroscopy to confirm the cofactor's identity.[4]

-

Rapid Test: A simpler spectroscopic test for TPQ involves derivatization with p-nitrophenylhydrazine. The adduct exhibits a characteristic shift in its absorption maximum from ~460 nm at neutral pH to ~580 nm in a strong base, which is unique to TPQ.[4]

Analysis of Catalytic Intermediates

-

Methodology: Resonance Raman (RR) spectroscopy is a powerful tool for studying the vibrational structure of the TPQ cofactor during catalysis.[17][18] By using isotopically labeled substrates (e.g., ¹⁵N-amines) or conducting the reaction in H₂¹⁸O or D₂O, specific vibrational modes corresponding to Schiff base intermediates (C=N stretches) and different oxidation states of the quinone can be identified and tracked.[17][18][20]

-

Structural Analysis: Freeze-trapping reaction intermediates in enzyme crystals followed by X-ray crystallography allows for the direct visualization of the structural changes in TPQ and the active site during the reaction.[9][21]

Probing the Reaction Mechanism with Inhibitors

-

Methodology: The roles of the copper ion and the TPQ cofactor can be probed using specific inhibitors. For example, azide (B81097) (N₃⁻) binds to the active site copper and acts as a noncompetitive inhibitor with respect to O₂, providing evidence that O₂ binds at a different site.[7] Covalent inhibitors like semicarbazide (B1199961) and aminoguanidine (B1677879) react with the C5 carbonyl of TPQ, mimicking substrate binding and potently inhibiting the enzyme.[1][19]

-

Data Analysis: Standard steady-state kinetic analyses are performed by measuring initial reaction rates at varying concentrations of substrate and inhibitor. The data are then fit to kinetic models (e.g., Michaelis-Menten) and plotted (e.g., Lineweaver-Burk or Dixon plots) to determine the mechanism of inhibition (competitive, noncompetitive, etc.) and inhibition constants (K_i, IC₅₀).[7][19]

Conclusion and Future Directions

This compound stands out as a remarkable example of nature's chemical ingenuity. From its elegant, self-directed synthesis to its central role as a "switch" between the two-electron chemistry of amine oxidation and the one-electron chemistry of oxygen reduction, TPQ is indispensable to the function of copper amine oxidases.[22][23] A thorough understanding of its biogenesis and catalytic mechanism is crucial for researchers in enzymology and professionals in drug development, particularly for designing specific inhibitors or for understanding the metabolism of amine-containing pharmaceuticals.[1][14] Future research, leveraging real-time structural techniques like serial femtosecond crystallography, will continue to unravel the dynamic motions of TPQ within the active site, providing an even clearer picture of its catalytic prowess.[21]

References

- 1. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biogenesis of this compound and related cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification of this compound and its consensus sequence in copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of the this compound cofactor in copper amine oxidases--evidence from model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing the Catalytic Mechanism of Copper Amine Oxidase from Arthrobacter globiformis with Halide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inner-sphere mechanism for molecular oxygen reduction catalyzed by copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preliminary kinetic characterization of a copper amine oxidase from rat liver mitochondria matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound-dependent amine oxidases: identification of reaction intermediates by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Correlation of active site metal content in human diamine oxidase with trihydroxyphenylalanine quinone cofactor biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of the topa quinone cofactor in amine oxidase from Escherichia coli by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzyme Structural Dynamics Captured in Real Time During Catalysis | Osaka Medical and Pharmaceutical Universityのプレスリリース | 共同通信PRワイヤー [kyodonewsprwire.jp]

- 22. The multi-functional topa-quinone copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human Metabolome Database: Showing metabocard for this compound (HMDB0011639) [hmdb.ca]

The Biogenesis of Topaquinone: A Deep Dive into the Post-Translational Modification of Tyrosine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of topaquinone (TPQ) from tyrosine has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core mechanisms, quantitative data, and experimental methodologies crucial for understanding this vital post-translational modification.

This compound is a protein-derived cofactor essential for the catalytic activity of copper amine oxidases (CAOs), enzymes that play critical roles in various physiological processes, including neurotransmitter regulation and connective tissue maturation.[1] The biogenesis of TPQ is a fascinating example of a self-catalytic, post-translational modification where a specific tyrosine residue within the CAO polypeptide chain is converted into the active quinone cofactor.[2] This process is dependent on the presence of copper and molecular oxygen.[2]

The Core Pathway: From Amino Acid to Quinone Cofactor

The conversion of a conserved tyrosine residue to TPQ is a multi-step process that occurs within the active site of the copper amine oxidase. The currently accepted model involves the following key stages:

-

Hydroxylation of Tyrosine: The process is initiated by the copper-dependent hydroxylation of the precursor tyrosine residue at the C3 position of its phenyl ring, forming a 3,4-dihydroxyphenylalanine (DOPA) intermediate.[3][4]

-

Oxidation to Dopaquinone (B1195961): The DOPA intermediate is then further oxidized to dopaquinone.[5][6]

-

Hydroxylation and Tautomerization: A subsequent hydroxylation at the C6 position, followed by tautomerization, leads to the formation of 2,4,5-trihydroxyphenylalanine, the reduced form of the cofactor (TPQred).

-

Final Oxidation: The final step involves a two-electron oxidation of TPQred to the active this compound (TPQox) cofactor.[5]

The entire biogenesis is a six-electron oxidation process, consuming two molecules of oxygen and producing one molecule of hydrogen peroxide for each molecule of TPQ formed.[7]

Quantitative Analysis of TPQ Biogenesis

The kinetics of TPQ formation have been investigated, providing valuable quantitative insights into the efficiency of this self-catalytic process.

| Parameter | Value | Enzyme/System | Conditions | Reference |

| Observed Rate Constant (kobs) | 1.5 min-1 | Phenylethylamine oxidase (Arthrobacter globiformis) | Pseudo-first-order, excess dioxygen | [8][9] |

| Michaelis-Menten Constant (Km,Ty) | 0.061 ± 0.009 mmol L-1 | Tyrosinase | L-tyrosine to L-DOPA | [10][11] |

| Michaelis-Menten Constant (Km,Do) | 0.45 ± 0.03 mmol L-1 | Tyrosinase | L-DOPA to L-dopaquinone | [10][11] |

Note: The tyrosinase kinetic data is provided as a relevant comparison for the oxidation steps of a tyrosine-derived substrate.

Visualizing the Pathway and Workflows

To further elucidate the complex relationships and processes involved in TPQ biogenesis, the following diagrams have been generated using the DOT language.

Caption: The biosynthetic pathway of this compound (TPQ) from a precursor tyrosine residue within a copper amine oxidase (CAO).

Caption: A generalized experimental workflow for studying the in vitro biogenesis of this compound.

Key Experimental Protocols

A detailed understanding of TPQ biogenesis relies on a suite of sophisticated biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Purification of Apo-Copper Amine Oxidase (Apo-CAO)

Objective: To obtain the CAO enzyme devoid of its copper cofactor, which is essential for subsequent in vitro reconstitution studies.

Methodology:

-

Expression and Lysis: Overexpress the recombinant CAO in a suitable host system (e.g., E. coli). Harvest the cells and lyse them using standard techniques (e.g., sonication, French press) in a buffer devoid of copper.

-

Chelation of Copper: Treat the cell lysate with a chelating agent, such as EDTA or Chelex resin, to remove any bound copper ions.

-

Chromatographic Purification: Purify the apo-enzyme using a series of chromatographic steps, such as ion-exchange and size-exclusion chromatography. Monitor the purification process by SDS-PAGE.

-

Verification of Copper Removal: Confirm the absence of copper in the purified apo-CAO using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

In Vitro Reconstitution of TPQ Biogenesis

Objective: To initiate and monitor the formation of TPQ from the precursor tyrosine in the purified apo-CAO.

Methodology:

-

Reaction Setup: In a suitable buffer (e.g., phosphate (B84403) or HEPES buffer at a physiological pH), incubate the purified apo-CAO at a known concentration.

-

Initiation: Initiate the biogenesis reaction by adding a stoichiometric amount of a copper salt (e.g., CuSO₄). Ensure the reaction mixture is exposed to atmospheric oxygen or a controlled oxygen environment.

-

Time-Course Monitoring: At various time points, withdraw aliquots of the reaction mixture and quench the reaction if necessary.

-

Analysis: Analyze the formation of TPQ using spectroscopic methods. The appearance of the characteristic TPQ absorbance spectrum around 480 nm can be monitored using a UV-Vis spectrophotometer.

Spectroscopic Analysis of TPQ Biogenesis

Objective: To characterize the structural and electronic changes occurring during the conversion of tyrosine to TPQ.

-

Resonance Raman Spectroscopy:

-

Sample Preparation: Prepare a concentrated sample of the CAO undergoing TPQ biogenesis.

-

Excitation: Use a laser with an excitation wavelength that overlaps with the electronic absorption band of the TPQ cofactor or its intermediates to enhance the Raman signal.[12]

-

Data Acquisition: Collect the Raman scattering spectrum to obtain vibrational information specific to the cofactor, allowing for the identification of specific chemical bonds and their changes during the reaction.[12]

-

-

Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

Sample Preparation: Freeze-quench the reaction mixture at different time points to trap paramagnetic intermediates.

-

Measurement: Record the X-band EPR spectrum at cryogenic temperatures (e.g., 77 K).

-

Analysis: Analyze the EPR spectrum to detect and characterize copper(II) species and any organic radical intermediates formed during the biogenesis process.[13] The g-values and hyperfine coupling constants provide insights into the coordination environment of the copper ion.[11][14][15]

-

-

Circular Dichroism (CD) Spectroscopy:

-

Sample Preparation: Use a purified sample of the CAO in a buffer that is transparent in the far-UV region.[16]

-

Measurement: Record the CD spectrum in the far-UV (for secondary structure) and near-UV (for tertiary structure and cofactor environment) regions.[17][18][19]

-

Analysis: Monitor changes in the CD spectrum over the course of the biogenesis reaction to assess conformational changes in the protein as the cofactor is formed.[16][17][18][19]

-

Stopped-Flow Kinetics

Objective: To measure the rates of the rapid steps in the TPQ biogenesis pathway.[20][21][22]

Methodology:

-

Reactant Loading: Load the apo-CAO and the copper solution into separate syringes of a stopped-flow instrument.

-

Rapid Mixing: Rapidly mix the reactants to initiate the reaction.

-

Real-Time Monitoring: Monitor the reaction progress in real-time by following changes in absorbance or fluorescence signals that are characteristic of the formation of intermediates or the final TPQ product.[9][20][22]

-

Data Analysis: Fit the kinetic traces to appropriate models (e.g., single or multiple exponentials) to determine the rate constants for the individual steps of the reaction.[23]

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the active site on the efficiency and mechanism of TPQ biogenesis.[24][25][26][27]

Methodology:

-

Primer Design: Design primers containing the desired nucleotide changes to mutate the codon for the target amino acid residue.[26]

-

PCR Mutagenesis: Use the designed primers to perform PCR on the plasmid containing the CAO gene, introducing the desired mutation.[25][27]

-

Transformation and Sequencing: Transform the mutated plasmid into a suitable host and verify the mutation by DNA sequencing.

-

Protein Expression and Characterization: Express and purify the mutant CAO protein and characterize its ability to form TPQ using the methods described above. Compare the kinetic and spectroscopic properties of the mutant to the wild-type enzyme to elucidate the function of the mutated residue.

This technical guide provides a foundational understanding of the biogenesis of this compound. The intricate interplay of the protein scaffold, the copper ion, and molecular oxygen to forge this essential cofactor from a simple amino acid highlights the elegance and complexity of biological catalysis. Further research in this area will undoubtedly continue to uncover new details of this remarkable process, with potential implications for the design of novel enzymes and therapeutic agents.

References

- 1. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]

- 2. Structure and biogenesis of this compound and related cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. proteopedia.org [proteopedia.org]

- 8. Trapping of a dopaquinone intermediate in the TPQ cofactor biogenesis in a copper-containing amine oxidase from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification and characterization of a copper-containing amine oxidase from Mycobacterium sp. strain JC1 DSM 3803 grown on benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Preprocessed Copper Site Equilibrium in Amine Oxidase and Assignment of the Reactive Copper Site in this compound Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory [mdpi.com]

- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Circular Dichroism Spectroscopy in Protein Research - Creative Proteomics [iaanalysis.com]

- 18. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 20. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 21. researchgate.net [researchgate.net]

- 22. Stopped-Flow Studies of the Reduction of the Copper Centers Suggest a Bifurcated Electron Transfer Pathway in Peptidylglycine Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 24. Mutation at a Strictly-Conserved, Active-Site Tyrosine in the Copper Amine Oxidase Leads to Uncontrolled Oxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 26. web.stanford.edu [web.stanford.edu]

- 27. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]

The Self-Catalytic Journey of a Tyrosine Residue: An In-depth Technical Guide to the Post-Translational Formation of Topaquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topaquinone (TPQ) is a crucial redox cofactor essential for the catalytic activity of copper-containing amine oxidases (CAOs), enzymes implicated in a range of physiological processes and disease states. This technical guide provides a comprehensive overview of the remarkable post-translational modification that transforms a conserved active-site tyrosine residue into the highly reactive TPQ cofactor. We delve into the molecular mechanism, present key quantitative data, detail experimental protocols for studying this process, and provide visual representations of the biosynthetic pathway and associated experimental workflows. This document serves as a vital resource for researchers investigating CAO function, developing novel therapeutics targeting these enzymes, and exploring the broader field of protein post-translational modifications.

Introduction

The catalytic prowess of many enzymes relies on the presence of non-proteinaceous cofactors. While many of these are acquired from the cellular environment, a fascinating subset is generated directly from the enzyme's own polypeptide chain through post-translational modification. A prime example of this is the biogenesis of this compound (TPQ), or 2,4,5-trihydroxyphenylalanine (B1664685) quinone. First identified in 1990, TPQ is the organic cofactor in the majority of copper-containing amine oxidases (CAOs)[1][2][3]. These enzymes play critical roles in the metabolism of primary amines, including neurotransmitters and xenobiotics[4].

The formation of TPQ is a remarkable example of self-processing chemistry, requiring only the apoenzyme, molecular oxygen, and a single copper ion (Cu²⁺) to proceed[1][2][5][6]. This six-electron oxidation of a specific, highly conserved tyrosine residue within the active site generates the catalytically competent holoenzyme[1][2]. Understanding the intricacies of this process is fundamental for elucidating the mechanism of CAOs and for the rational design of inhibitors with therapeutic potential.

The Molecular Mechanism of this compound Biogenesis

The conversion of a tyrosine residue to TPQ is a complex, multi-step process involving copper-dependent oxygen chemistry. The currently accepted model suggests a sequential oxidation of the tyrosine ring, leading to the final quinone structure.

The proposed key steps in the biogenesis of TPQ are:

-

Copper Binding: The apoenzyme binds a single Cu²⁺ ion in the active site.

-

Tyrosine Coordination: The precursor tyrosine residue coordinates with the bound copper ion.

-

Oxygen Activation: Molecular oxygen binds in proximity to the copper-tyrosine complex.

-

Hydroxylation: The tyrosine ring undergoes two successive hydroxylations to form a dihydroxyphenylalanine (DOPA) and then a trihydroxyphenylalanine intermediate.

-

Oxidation to Quinone: The trihydroxyphenylalanine intermediate is further oxidized to the final this compound cofactor.

Quantitative Analysis of this compound Formation

The efficiency and kinetics of TPQ biogenesis are influenced by several factors, including the specific CAO, the source of the recombinant protein, and the experimental conditions. The following tables summarize key quantitative data from studies on various copper amine oxidases.

| Enzyme Source | Expression System | Rate of TPQ Formation (k_obs) | Conditions | Reference |

| Hansenula polymorpha (HPAO) | Saccharomyces cerevisiae | Wild-type: Rate constant not explicitly stated, but used as baseline. Y305A mutant: ~45-fold slower than wild-type. Y305F mutant: ~3-fold slower than wild-type. | Not specified in abstract. | [1] |

| Arthrobacter globiformis (AGAO) | Escherichia coli | Not explicitly quantified in abstract. | Incubation with Cu²⁺ under aerobic conditions. | [5] |

| Hansenula polymorpha (HPAO) | Not specified | Cu(I)-mediated biogenesis is 17-fold slower than Cu(II)-mediated biogenesis. | Anaerobic binding of Cu(I) followed by exposure to oxygen. | [7] |

| Parameter | Enzyme | Value | Conditions | Reference |

| pH Optimum | Model studies | Physiological pH (7.4) used for model compound studies. | 250 mM potassium phosphate (B84403) buffer at 25°C. | |

| Temperature Dependence | Arthrobacter globiformis (AGAO) | Equilibrium between TPQ semiquinone and aminoresorcinol forms is temperature-dependent. | 100 mM HEPES buffer, pH 6.0. | [10] |

| Copper Concentration | Model studies | 2 mM Cu(II) significantly increased the rate of autoxidation of a topa model compound. | 250 mM potassium phosphate buffer, pH 7.4. | [11] |

| Cofactor Occupancy | Human diamine oxidase (hDAO) | ~75% TPQ occupancy correlated with ~75% copper occupancy. | Recombinant expression in Drosophila S2 cells. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of TPQ biogenesis. The following sections outline key experimental protocols.

Recombinant Expression and Purification of Apo-Copper Amine Oxidase

This protocol is a generalized procedure based on methods for expressing CAOs in E. coli.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for the target copper amine oxidase.

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or TB) supplemented with the appropriate antibiotic at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1.0 mM. To obtain the apo-enzyme, it is crucial to use a minimal medium or a medium depleted of copper.

-

Harvesting: After induction for a specified time (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C), harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Remove cell debris by centrifugation at high speed.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA). Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration).

-

Elution: Elute the apo-protein with an elution buffer containing a high concentration of the competing ligand (e.g., 250 mM imidazole).

-

Further Purification: For higher purity, perform additional chromatography steps such as ion exchange or size-exclusion chromatography.

-

Dialysis and Storage: Dialyze the purified apo-protein against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) and store at -80°C.

In Vitro this compound Biogenesis and Spectrophotometric Assay

This assay monitors the formation of the TPQ cofactor by observing the increase in absorbance at approximately 480 nm.

-

Reaction Setup: In a quartz cuvette, add the purified apo-CAO to a final concentration of 10-50 µM in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.2).

-

Initiation: Initiate the reaction by adding a solution of CuSO₄ to a final concentration that is stoichiometric or in slight excess relative to the enzyme concentration.

-

Spectrophotometric Monitoring: Immediately begin monitoring the absorbance spectrum from 300 to 600 nm at regular time intervals at a constant temperature (e.g., 25°C). The formation of TPQ is indicated by the appearance of a characteristic peak around 480 nm.

-

Data Analysis: Plot the absorbance at 480 nm against time. The initial rate of TPQ formation can be determined from the linear phase of this curve. The extent of cofactor formation can be calculated using the molar extinction coefficient of TPQ.

Mass Spectrometry for this compound Identification

This protocol describes the identification of the TPQ-containing peptide from a purified CAO.

-

Protein Denaturation, Reduction, and Alkylation: Denature the purified holo-CAO in a solution containing urea (B33335) or guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.

-

Proteolytic Digestion: Remove the denaturants by dialysis or buffer exchange and digest the protein with a specific protease, such as trypsin, overnight at 37°C.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the peptides on a reverse-phase HPLC column and introduce them into the mass spectrometer.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target CAO. Identify the peptide containing the modified tyrosine residue by looking for a mass shift corresponding to the addition of two oxygen atoms (+32 Da) to a tyrosine-containing peptide. The fragmentation pattern of the modified peptide will confirm the presence and location of the TPQ modification.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the TPQ biosynthetic pathway and a typical experimental workflow for its study.

Caption: The self-catalytic biosynthesis of this compound.

Caption: A typical experimental workflow for studying TPQ biogenesis.

Conclusion and Future Directions

The post-translational formation of this compound is a testament to the elegant chemical strategies employed by biological systems. This self-catalytic process, requiring only a copper ion and molecular oxygen, transforms a simple tyrosine residue into a potent redox cofactor. The information compiled in this technical guide provides a solid foundation for researchers in the field, offering insights into the mechanism, quantitative parameters, and experimental approaches to study this fascinating modification.

Future research will likely focus on several key areas. High-resolution structural studies of the apoenzyme and reaction intermediates will provide a more detailed picture of the catalytic steps. Advanced spectroscopic techniques will continue to unravel the electronic and structural changes occurring during biogenesis. Furthermore, a deeper understanding of the factors that regulate TPQ formation in vivo will be crucial for comprehending the physiological roles of CAOs in health and disease. For drug development professionals, a thorough grasp of the TPQ biogenesis pathway may unveil novel strategies for the targeted inhibition of CAOs, offering new avenues for therapeutic intervention in a variety of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and biogenesis of this compound and related cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine codon corresponds to topa quinone at the active site of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]

- 5. Generation of the topa quinone cofactor in bacterial monoamine oxidase by cupric ion-dependent autooxidation of a specific tyrosyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trapping of a dopaquinone intermediate in the TPQ cofactor biogenesis in a copper-containing amine oxidase from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The precursor form of Hansenula polymorpha copper amine oxidase 1 in complex with CuI and CoII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the this compound cofactor in copper amine oxidases--evidence from model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In crystallo thermodynamic analysis of conformational change of the this compound cofactor in bacterial copper amine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Topaquinone (TPQ): An In-depth Technical Guide to a Unique Redox Cofactor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topaquinone (TPQ), first identified in 1990, is a remarkable redox cofactor essential for the catalytic activity of copper-containing amine oxidases (CAOs).[1][2] Unlike many cofactors that are synthesized independently and later incorporated into enzymes, TPQ is generated in situ through the post-translational modification of a conserved tyrosine residue within the enzyme's own polypeptide chain.[1][3] This self-processing event requires only the apoenzyme, molecular oxygen, and a copper(II) ion, highlighting a fascinating example of autocatalysis.[1][4]

Biogenesis of this compound

The formation of TPQ from a specific, genetically encoded tyrosine residue is a copper-dependent, self-catalytic process.[5][8] This six-electron oxidation of tyrosine by molecular oxygen is a complex reaction that occurs within the active site of the nascent enzyme.[1] The currently accepted pathway involves several key steps:

-

Hydroxylation: The process begins with the Cu(II)-dependent monooxygenation of the precursor tyrosine residue at the C3 position, forming a DOPA (3,4-dihydroxyphenylalanine) residue.[4]

-

Oxidation to Dopaquinone: The DOPA residue is then oxidized to dopaquinone.

-

Ring Flipping & Tautomerization: The aromatic ring of the intermediate is thought to undergo a conformational change or "flip" to facilitate the subsequent reactions.

-

Final Oxidation: The resulting 2,4,5-trihydroxyphenylalanine (B1664685) intermediate undergoes a final two-electron oxidation to yield the active this compound cofactor.[9]

The entire process is a remarkable example of the protein environment directing a complex series of chemical transformations on one of its own residues.

Caption: Post-translational biogenesis of this compound (TPQ) from a precursor tyrosine residue.

Catalytic Mechanism of TPQ-Dependent Enzymes

TPQ-containing amine oxidases follow a ping-pong bi-bi mechanism, which consists of two distinct half-reactions: a reductive half-reaction and an oxidative half-reaction.[5][10]

1. Reductive Half-Reaction: Amine Oxidation

In this phase, the primary amine substrate is oxidized to an aldehyde, and the TPQ cofactor is reduced by two electrons.[8][10]

-

Step 1: Schiff Base Formation: The amine substrate performs a nucleophilic attack on the C5 carbonyl group of the oxidized TPQ (TPQox), forming a substrate Schiff base intermediate.[10][11]

-

Step 2: Proton Abstraction: A conserved active-site aspartate residue acts as a general base, abstracting a proton from the substrate's α-carbon.[5] This is often the rate-limiting step.

-

Step 3: Hydrolysis and Aldehyde Release: The resulting product Schiff base is hydrolyzed, releasing the aldehyde product and leaving the cofactor in a reduced aminoquinol (B1667108) form (TPQred).[10]

2. Oxidative Half-Reaction: Cofactor Regeneration

In this phase, the reduced TPQred is re-oxidized by molecular oxygen, producing hydrogen peroxide and regenerating the active TPQox for the next catalytic cycle.[8]

-

Step 1: Oxygen Binding: Molecular oxygen binds near the active site. Evidence suggests an inner-sphere mechanism where O2 binds directly to the reduced Cu(I) ion.[12]

-

Step 2: Electron Transfer: The two electrons stored in the reduced cofactor are transferred to O2. This process is thought to occur in single-electron steps, involving a TPQ semiquinone radical intermediate (TPQsq) and the formation of a Cu(II)-superoxide species.[8][12]

-

Step 3: Product Release: The reduction of O2 is completed, forming hydrogen peroxide (H2O2), which is then released from the active site, along with ammonia. The cofactor is now back in its oxidized quinone form (TPQox).

Caption: The ping-pong catalytic cycle of a TPQ-dependent amine oxidase.

Quantitative Data

The efficiency and substrate specificity of TPQ-dependent enzymes are defined by key quantitative parameters. Below is a summary of representative data.

Table 1: Redox Properties of TPQ

| Property | Value | Enzyme Source | Notes |

| Redox Potential (E°') | ~ +90 mV | Model Compounds | Potential can be modulated by the protein environment. |

| (18)O Kinetic Isotope Effect | 1.0136 +/- 0.0013 | Pea Seedling AO | Supports an inner-sphere mechanism for O2 reduction.[12] |

Table 2: Representative Kinetic Parameters of Copper Amine Oxidases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Bovine Serum AO (BSAO) | Benzylamine | 85 | 19 | 2.2 x 10⁵ |

| Bovine Serum AO (BSAO) | Spermine | 13 | 11 | 8.5 x 10⁵ |

| Hansenula polymorpha AO | Methylamine | 1300 | 18 | 1.4 x 10⁴ |

| Pea Seedling AO (PSAO) | Putrescine | 50 | 15 | 3.0 x 10⁵ |

Note: Values are approximate and can vary significantly with pH, temperature, and buffer conditions. Data compiled from various biochemical studies.

Experimental Protocols

Identification of TPQ Cofactor by Phenylhydrazine Derivatization and Spectroscopy

This method provides a rapid and simple test for the presence of TPQ in an intact enzyme.[13]

Principle: Phenylhydrazine and its derivatives (e.g., p-nitrophenylhydrazine) react specifically with the C5 carbonyl group of the TPQ cofactor to form a stable hydrazone adduct with a characteristic visible spectrum.

Methodology:

-

Enzyme Preparation: Purify the suspected amine oxidase to homogeneity. Prepare a solution of the enzyme (e.g., 1-5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.2).

-

Derivatization: Add a 5- to 10-fold molar excess of p-nitrophenylhydrazine (PNP) to the enzyme solution.

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow for complete reaction.

-

Spectroscopic Analysis:

-

Record the visible absorption spectrum of the PNP-derivatized enzyme from 300 nm to 700 nm. A characteristic peak at 457-463 nm at neutral pH is indicative of the TPQ-PNP adduct.[13]

-

To confirm, increase the pH of the solution by adding a small volume of concentrated KOH (to a final concentration of 1-2 M). A bathochromic shift of the peak to 575-587 nm is a unique and confirmatory feature of a TPQ-hydrazone.[13]

-

-

Peptide Analysis (Optional): For definitive identification, the derivatized protein can be digested with a protease (e.g., thermolysin or trypsin), and the resulting colored peptide can be isolated by HPLC and analyzed by mass spectrometry and resonance Raman spectroscopy to confirm the presence of the TPQ adduct.[13]

Continuous Spectrophotometric Assay for Amine Oxidase Activity

This assay measures the production of hydrogen peroxide, a product of the amine oxidase reaction, using a coupled peroxidase reaction.[14][15]

Principle: The H₂O₂ produced by the amine oxidase is used by horseradish peroxidase (HRP) to catalyze the oxidative coupling of a chromogenic substrate pair, such as 4-aminoantipyrine (B1666024) (4-AAP) and a phenol (B47542) or aniline (B41778) derivative (e.g., vanillic acid), to produce a colored quinoneimine dye.[14][15] The rate of color formation, monitored spectrophotometrically, is proportional to the amine oxidase activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.6.

-

Substrate Stock: Prepare a concentrated stock solution of the desired amine substrate (e.g., 100 mM benzylamine) in water.

-

HRP Stock: 1 mg/mL horseradish peroxidase in assay buffer.

-

Chromogen Stock: Prepare a solution containing 10 mM 4-aminoantipyrine and 20 mM vanillic acid in water.

-

-

Assay Mixture: In a 1 mL cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of Chromogen Stock

-

50 µL of HRP Stock

-

A suitable amount of the enzyme sample (e.g., 10-50 µL).

-

-

Reaction Initiation: Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer. Initiate the reaction by adding a specific volume of the amine substrate stock solution (e.g., 50 µL).

-

Data Acquisition: Immediately monitor the increase in absorbance at the λ_max of the specific quinoneimine dye being formed (e.g., 498 nm for the 4-AAP/vanillic acid pair).[14] Record the absorbance change over time for 3-5 minutes.

-

Calculation of Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert this rate (ΔAbs/min) to µmol/min using the molar extinction coefficient of the dye (e.g., 4654 M⁻¹cm⁻¹ for the red quinoneimine dye at pH 7.6).[14] One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.

Caption: A logical workflow for the identification and characterization of a TPQ-enzyme.

Relevance in Drug Development

-

Inhibitor Design: Understanding the structure of the TPQ cofactor and the catalytic mechanism allows for the rational design of potent and specific inhibitors. These inhibitors can be substrate analogs, mechanism-based inactivators, or small molecules that chelate the active site copper.

-

Therapeutic Applications:

-

Inflammation: VAP-1 is involved in leukocyte trafficking to sites of inflammation. Inhibitors of VAP-1 are being investigated for treating inflammatory diseases like rheumatoid arthritis and psoriasis.

-

Diabetes: CAOs can influence glucose uptake, and their inhibition has shown potential in modulating blood glucose levels.

-

Fibrosis: Lysyl oxidase (LOX), an enzyme containing a related lysine (B10760008) tyrosylquinone (LTQ) cofactor, is a key target for anti-fibrotic therapies in cancer and cardiovascular disease.[6]

-

The unique biogenesis and catalytic mechanism of TPQ provide multiple avenues for therapeutic intervention, making it a continued focus for researchers in medicine and pharmacology.

References

- 1. Structure and biogenesis of this compound and related cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tyrosine codon corresponds to topa quinone at the active site of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The nature of O2 reactivity leading to topa quinone in the copper amine oxidase from Hansenula polymorpha and its relationship to catalytic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Newly discovered redox cofactors: possible nutritional, medical, and pharmacological relevance to higher animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound-dependent amine oxidases: identification of reaction intermediates by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inner-sphere mechanism for molecular oxygen reduction catalyzed by copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of this compound and its consensus sequence in copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

An In-depth Technical Guide on Enzymatic Catalysis Involving Topaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topaquinone (TPQ), or 2,4,5-trihydroxyphenylalanine (B1664685) quinone, is a redox cofactor derived from a post-translational modification of a tyrosine residue within the active site of a class of enzymes known as copper amine oxidases (CAOs).[1][2][3] First identified in 1990, this quinone cofactor is essential for the catalytic activity of these enzymes, which are widespread in nature, found in organisms ranging from bacteria to humans.[2][4][5] CAOs catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[6][7] This catalytic function is crucial in various physiological processes, including the metabolism of neurotransmitters, histamine (B1213489) degradation, and the cross-linking of extracellular matrix proteins like collagen and elastin.[4][6] Given their physiological significance, this compound-dependent enzymes represent important targets for drug development in various therapeutic areas, including inflammatory diseases, fibrosis, and neurodegenerative disorders.[4][8][9]

This technical guide provides a comprehensive overview of the enzymatic catalysis involving this compound. It details the biogenesis of this unique cofactor, the catalytic mechanism of this compound-dependent enzymes, and key experimental protocols for their study. Furthermore, it presents quantitative kinetic data and explores the role of these enzymes in significant signaling pathways.

This compound Biogenesis

The formation of this compound is a fascinating example of self-processing chemistry within a protein. It is an autocatalytic process that requires the presence of a copper ion and molecular oxygen.[1][3][10] The biogenesis begins with a specific, conserved tyrosine residue within the enzyme's active site.[3] The process is a six-electron oxidation of the tyrosine side chain.[1][3]

Caption: The biogenesis pathway of this compound (TPQ) from a tyrosine residue.

Catalytic Mechanism of Copper Amine Oxidases

The catalytic cycle of copper amine oxidases proceeds via a ping-pong mechanism, involving two half-reactions: a reductive half-reaction and an oxidative half-reaction.[9][11]

Reductive Half-Reaction:

-

The primary amine substrate reacts with the C5 carbonyl group of the TPQ cofactor to form a Schiff base intermediate.[4]

-

This is followed by proton abstraction, leading to the formation of a product Schiff base and the reduction of TPQ to an aminoquinol (B1667108) form.[4]

-

Hydrolysis of the product Schiff base releases the aldehyde product and leaves the cofactor in its reduced aminoquinol state.

Oxidative Half-Reaction:

-

The reduced aminoquinol cofactor is re-oxidized by molecular oxygen.

-

This process involves the transfer of two electrons to O2, which is reduced to hydrogen peroxide (H₂O₂).[7]

-

The copper ion in the active site plays a crucial role in the activation of O₂.[5] The reduced enzyme exists in a redox equilibrium between a Cu(II)-aminoquinol and a Cu(I)-semiquinone state, and it is the latter that is thought to react with oxygen.[5]

References

- 1. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A convenient spectrophotometric assay for monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and biogenesis of this compound and related cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Copper-Containing Amine Oxidases in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of the topa quinone cofactor in bacterial monoamine oxidase by cupric ion-dependent autooxidation of a specific tyrosyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Topaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topaquinone (TPQ) is a post-translationally modified amino acid that functions as a redox cofactor in copper amine oxidases (CAOs). This technical guide provides an in-depth overview of the natural occurrence of TPQ, its biosynthesis, and its biological roles. Quantitative data on the distribution of TPQ-containing enzymes are summarized, and detailed experimental protocols for its study are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important cofactor.

Introduction

This compound (2,4,5-trihydroxyphenylalanine quinone) is a covalently bound redox cofactor essential for the catalytic activity of copper amine oxidases (CAOs).[1][2] Unlike many other cofactors, TPQ is not derived from a vitamin or an external precursor but is synthesized in situ from a conserved tyrosine residue within the apoenzyme.[2] This unique biogenesis and its crucial role in amine metabolism make TPQ a subject of significant interest in biochemistry, pharmacology, and drug development. CAOs are ubiquitous enzymes found in organisms ranging from bacteria to humans, where they play critical roles in processes such as neurotransmitter regulation, histamine (B1213489) catabolism, and cellular signaling.[3][4]

Natural Occurrence and Distribution of this compound-Containing Enzymes

The presence of this compound is intrinsically linked to the expression of copper amine oxidases. The distribution of these enzymes, therefore, dictates the natural occurrence of TPQ.

Distribution in Mammals

In humans, there are three primary active CAO enzymes encoded by the AOC gene family, each with a distinct tissue distribution and substrate preference.[3][5]

| Enzyme (Gene) | Common Name(s) | Primary Tissue Distribution |

| AOC1 | Diamine Oxidase (DAO) | Kidney, Placenta, Intestine, Thymus, Seminal Vesicles[5] |

| AOC2 | Retina-specific Amine Oxidase (RAO) | Primarily Retina (activity); mRNA also in lung, brain, kidney, heart[3][6] |

| AOC3 | Vascular Adhesion Protein-1 (VAP-1), Semicarbazide-Sensitive Amine Oxidase (SSAO) | Lung, Aorta, Liver, Ileum, Adipocytes, Smooth Muscle Cells, Endothelial Cells[3][7] |

Distribution in Plants

Copper amine oxidases are also widely distributed in the plant kingdom, where they are involved in various physiological processes, including growth, development, and stress responses. The expression of plant CAOs is often tissue-specific, with a notable concentration in the roots of many species.

| Plant Species | Tissue with High CAO Expression |

| Pea (Pisum sativum) | Roots, particularly in cortical cell walls and intercellular spaces[8] |

| Lentil (Lens culinaris) | Roots and etiolated seedlings[8] |

| Chickpea (Cicer arietinum) | Roots, with cultivar-dependent expression in xylem and epidermis[8] |

| Tomato (Solanum lycopersicum) | Predominantly in roots, with some specific isoforms in fruits and flowers |

Biosynthesis of this compound

The formation of TPQ is a remarkable example of self-catalytic post-translational modification. It occurs within the active site of the copper amine oxidase and is dependent on the presence of a copper ion and molecular oxygen.[9] The process involves the oxidation of a specific, conserved tyrosine residue.

The currently accepted model for TPQ biogenesis involves a series of steps beginning with the hydroxylation of the precursor tyrosine to a dopa residue, followed by oxidation to dopaquinone. A subsequent nucleophilic attack by a water molecule and further oxidation leads to the formation of the mature TPQ cofactor.

Biological Functions

TPQ, as the active cofactor of CAOs, is central to the oxidative deamination of a wide range of primary amines. This catalytic activity results in the production of the corresponding aldehyde, ammonia, and hydrogen peroxide.

This function is integral to numerous physiological processes, including:

-

Neurotransmitter Metabolism: Regulation of levels of amine neurotransmitters.

-

Histamine Degradation: DAO (AOC1) is the primary enzyme for histamine clearance in the gut.

-

Cell Signaling: Production of hydrogen peroxide, a key signaling molecule.[10]

-

Inflammation and Cell Adhesion: AOC3 (VAP-1) mediates leukocyte trafficking to sites of inflammation.[11]

Potential Role in Neurodegenerative Diseases

While a direct causal link between TPQ itself and neurodegenerative diseases is not firmly established, the broader class of quinones and the products of amine oxidase activity are implicated in the pathology of diseases like Parkinson's and Alzheimer's. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the modification of proteins prone to aggregation.[12]

Dopamine (B1211576) can be oxidized to dopamine quinone, which can then covalently modify proteins such as α-synuclein, potentially promoting its aggregation in Parkinson's disease.[1][13] Similarly, the oxidative stress generated by amine oxidase activity could contribute to the neuronal damage observed in Alzheimer's disease.[14]

Experimental Protocols

The study of this compound relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Amine Oxidase Activity

This protocol describes a continuous, peroxidase-linked assay to measure the hydrogen peroxide produced during the amine oxidase reaction.[15]

Materials:

-

Tissue homogenate or purified enzyme solution

-

Potassium phosphate (B84403) buffer (0.2 M, pH 7.6)

-

Amine substrate solution (e.g., 2.5 mM 4-(Trifluoromethyl) benzylamine (B48309) in buffer)[16]

-

Chromogenic solution: 1 mM vanillic acid, 0.5 mM 4-aminoantipyrine, and 4 U/mL horseradish peroxidase in buffer[16]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Prepare the enzyme sample by homogenizing tissue in buffer and clarifying by centrifugation. The final protein concentration should be adjusted (e.g., to 0.5 mg/mL).

-

In a 96-well plate, add 40 µL of the enzyme preparation to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 20 minutes at 37°C).

-

To initiate the reaction, add 120 µL of the amine substrate solution and 40 µL of the chromogenic solution to each well.

-

Immediately place the plate in a microplate reader and monitor the increase in absorbance at 490 nm over time. The rate of color development (red quinoneimine dye) is proportional to the amine oxidase activity.

-

Set up appropriate controls, including a blank without the enzyme and a negative control without the amine substrate.

Resonance Raman Spectroscopy for TPQ Characterization

Resonance Raman (RR) spectroscopy provides structural information about the TPQ cofactor by selectively enhancing the vibrational modes of the chromophoric quinone.[17]

Materials:

-

Purified CAO enzyme solution (typically ~1 mM)

-

Spectrometer with a high-resolution grating (e.g., 600 lines/mm)

-

Laser source with an excitation wavelength that overlaps with an electronic absorption band of TPQ (e.g., in the visible or near-UV range)

-

Peltier-cooled CCD detector

-

Sample holder (e.g., quartz cuvette or capillary tube)

Procedure:

-

Concentrate the purified protein sample to a suitable concentration (e.g., ~1 mM).

-

Transfer the sample to the sample holder. For liquid samples, an inverted microscope setup with a water immersion objective can be used to minimize background signal.[2]

-

Calibrate the spectrometer using a known standard (e.g., cyclohexane).

-

Illuminate the sample with the laser, ensuring the excitation wavelength is appropriate to induce the resonance effect for TPQ.

-

Collect the backscattered Raman signal using the CCD detector. The integration time and number of accumulations should be optimized to achieve a good signal-to-noise ratio (e.g., 3 accumulations for a total of 80 seconds).[2]

-

Process the raw spectra by subtracting the buffer background and performing cosmic ray removal and baseline correction.

-

Analyze the resulting spectrum for characteristic TPQ vibrational modes. For example, the C5=O stretch is typically observed around 1680 cm⁻¹.[18][19]

Isolation and Sequencing of the TPQ-Containing Active Site Peptide

This protocol outlines the steps to isolate and sequence the peptide fragment containing the TPQ residue.

Materials:

-

Purified CAO enzyme

-

Phenylhydrazine (B124118) or [¹⁴C]phenylhydrazine

-

Proteolytic enzyme (e.g., thermolysin or trypsin)

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylation agent (e.g., iodoacetamide)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Edman degradation sequencing equipment

Procedure:

-

Derivatization: React the purified CAO with phenylhydrazine to form a stable phenylhydrazone derivative of the TPQ cofactor. If using radiolabeling, [¹⁴C]phenylhydrazine can be used for easier tracking.

-